molecular formula C28H66O12Si7 B1587359 1,3,5,7,9,11,14-Heptaisobutyltricyclo[7.3.3.15,11]heptasiloxane-endo-3,7,14-triol CAS No. 307531-92-6

1,3,5,7,9,11,14-Heptaisobutyltricyclo[7.3.3.15,11]heptasiloxane-endo-3,7,14-triol

Cat. No. B1587359
M. Wt: 791.4 g/mol
InChI Key: APIBTMSFBUJAAC-UHFFFAOYSA-N
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Description

1,3,5,7,9,11,14-Heptaisobutyltricyclo[7.3.3.15,11]heptasiloxane-endo-3,7,14-triol is a useful research compound. Its molecular formula is C28H66O12Si7 and its molecular weight is 791.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3,5,7,9,11,14-Heptaisobutyltricyclo[7.3.3.15,11]heptasiloxane-endo-3,7,14-triol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5,7,9,11,14-Heptaisobutyltricyclo[7.3.3.15,11]heptasiloxane-endo-3,7,14-triol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Langmuir Monolayer and Thin Film Formation

1,3,5,7,9,11,14-hepta-isooctyltricyclo heptasiloxane-endo-3,7,14-triol, a compound similar to the one , has been studied for its ability to form stable Langmuir monolayers at the air/water interface. These monolayers and Langmuir–Blodgett as well as Langmuir–Schaefer films exhibit distinct interfacial behaviors and morphologies, useful in materials science and surface chemistry (Wamke et al., 2015).

Structural Alterations in Nanocomposite Processing

In the context of nanocomposites, a similar compound, 1,3,5,7,9,11,14-hepta-2,2,4-trimethylpentyl-tricyclo heptasiloxane-endo-3,7,14-triol, has been observed to undergo significant structural changes during melt processing. These changes impact the performance of nanocomposite materials, particularly in applications like fiber reinforcement (Zeng et al., 2005).

Photoluminescence Applications

Europium silsesquioxane complexes incorporating 1,3,5,7,9,11,14-hepta isobutyltricyclo heptasiloxane-endo-3,7,11-trisilanol exhibit significant red light emission properties. This is valuable in optoelectronic applications, where luminescence plays a crucial role (Kumar et al., 2019).

properties

IUPAC Name

3,7,14-trihydroxy-1,3,5,7,9,11,14-heptakis(2-methylpropyl)-2,4,6,8,10,12,13,15,16-nonaoxa-1,3,5,7,9,11,14-heptasilatricyclo[7.3.3.15,11]hexadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H66O12Si7/c1-22(2)15-41(29)32-44(18-25(7)8)34-42(30,16-23(3)4)36-46(20-27(11)12)37-43(31,17-24(5)6)35-45(33-41,19-26(9)10)39-47(38-44,40-46)21-28(13)14/h22-31H,15-21H2,1-14H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APIBTMSFBUJAAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C[Si]1(O[Si]2(O[Si](O[Si]3(O[Si](O[Si](O1)(O[Si](O2)(O3)CC(C)C)CC(C)C)(CC(C)C)O)CC(C)C)(CC(C)C)O)CC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H66O12Si7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70893522
Record name Heptaisobutyl trisilanol POSS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70893522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

791.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5,7,9,11,14-Heptaisobutyltricyclo[7.3.3.15,11]heptasiloxane-endo-3,7,14-triol

CAS RN

307531-92-6
Record name 1,3,5,7,9,11,14-Heptakis(2-methylpropyl)tricyclo[7.3.3.15,11]heptasiloxane-3,7,14-triol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=307531-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tricyclo(7.3.3.15,11)heptasiloxane-3,7,14-triol, 1,3,5,7,9,11,14-heptakis(2-methylpropyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0307531926
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tricyclo[7.3.3.15,11]heptasiloxane-3,7,14-triol, 1,3,5,7,9,11,14-heptakis(2-methylpropyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Heptaisobutyl trisilanol POSS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70893522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,5,7,9,11,14-Heptaisobutyltricyclo[7.3.3.15,11]heptasiloxane-endo-3,7,14-triol
Reactant of Route 2
1,3,5,7,9,11,14-Heptaisobutyltricyclo[7.3.3.15,11]heptasiloxane-endo-3,7,14-triol
Reactant of Route 3
1,3,5,7,9,11,14-Heptaisobutyltricyclo[7.3.3.15,11]heptasiloxane-endo-3,7,14-triol
Reactant of Route 4
1,3,5,7,9,11,14-Heptaisobutyltricyclo[7.3.3.15,11]heptasiloxane-endo-3,7,14-triol
Reactant of Route 5
1,3,5,7,9,11,14-Heptaisobutyltricyclo[7.3.3.15,11]heptasiloxane-endo-3,7,14-triol
Reactant of Route 6
1,3,5,7,9,11,14-Heptaisobutyltricyclo[7.3.3.15,11]heptasiloxane-endo-3,7,14-triol

Citations

For This Compound
11
Citations
Y Satoh, M Igarashi, K Sato, S Shimada - ACS Catalysis, 2017 - ACS Publications
We report a highly selective synthesis of siloxane building blocks containing SiH 2 or SiH functionalities. AuCl(PPh 3 )/PPh 3 or AuCl(PPh 3 )/P n Bu 3 system catalyzed the reaction of …
Number of citations: 44 pubs.acs.org
E Szafoni, K Kuciński, G Hreczycho - Journal of Catalysis, 2023 - Elsevier
Disclosed is a mild, scalable, and chemoselective cross-dehydrogenative functionalization protocol for the construction of Si−O−Si moieties under cobalt catalysis. The reaction has a …
Number of citations: 5 www.sciencedirect.com
R Baba, A Thakur, P Chammingkwan, M Terano… - Dalton …, 2017 - pubs.rsc.org
A series of silsesquioxane-supported Phillips-type molecular catalysts for ethylene polymerization were synthesized by introducing various functional groups in proximity to …
Number of citations: 8 pubs.rsc.org
P Groch, K Dziubek, K Czaja, B Dudziec… - European Polymer …, 2017 - Elsevier
The hybrid ethylene/POSS copolymers were obtained using the rac-Et(Ind) 2 ZrCl 2 catalyst activated by MAO. A series of monoalkenyl- and monoalkenyl(siloxy)silsesquioxanes …
Number of citations: 17 www.sciencedirect.com
T Hodík - 2015 - dspace.cuni.cz
This diploma thesis is focused on the design and synthesis of new half-sandwich titanium complexes for anchoring to selected supports (SiO2, SBA-15) and the study of their catalytic …
Number of citations: 0 dspace.cuni.cz
A Marcinkowska, D Przadka, B Dudziec, K Szczesniak… - Polymers, 2019 - mdpi.com
The effect of the anchoring group on the detailed polymerization kinetics was investigated using monomethacryloxy-heptaisobutyl POSS (1M-POSS). This compound was …
Number of citations: 11 www.mdpi.com
C Di Iulio - 2012 - researchportal.bath.ac.uk
I must express my gratitude to the ESPRC and Johnson Matthey who provided funding for this project through the centre for sustainable technologies (CSCT). I am grateful to Dr. John …
Number of citations: 3 researchportal.bath.ac.uk
C COJOCARIU, ND HĂDADE… - Mass …, 2023 - farmaciajournal.com
The structural investigation of trisilanolisobutyl-POSS, an important precursor for biocompatible materials and drug delivery systems, was performed by (+) ESI-OT-mass spectrometry, …
Number of citations: 2 farmaciajournal.com
A Franczyk, K Stefanowska, M Dutkiewicz…
Number of citations: 0
M Przybylak, H Maciejewski, B Marciniec - Polimery, 2013 - polimery.ichp.vot.pl
The process of hydrolytic condensation of isobutyltrimethoxysilane was optimized in order to prepare selectively 1, 3, 5, 7, 9, 11, 14-heptaisobutyltricyclo [7.3. 3.15, 11] heptasiloxane-…
Number of citations: 2 polimery.ichp.vot.pl

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